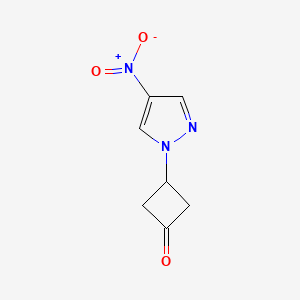![molecular formula C8H15ClN2O B2954425 4-Azaspiro[2.5]octane-7-carboxamide;hydrochloride CAS No. 2309461-71-8](/img/structure/B2954425.png)
4-Azaspiro[2.5]octane-7-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azaspiro[2.5]octane-7-carboxamide hydrochloride is a chemical compound with the CAS Number: 2309461-71-8 . It has a molecular weight of 190.67 . The IUPAC name for this compound is 4-azaspiro[2.5]octane-7-carboxamide hydrochloride .
Molecular Structure Analysis
The InChI code for 4-Azaspiro[2.5]octane-7-carboxamide hydrochloride is1S/C8H14N2O.ClH/c9-7(11)6-1-4-10-8(5-6)2-3-8;/h6,10H,1-5H2,(H2,9,11);1H . This code provides a textual representation of the molecular structure. Physical And Chemical Properties Analysis
4-Azaspiro[2.5]octane-7-carboxamide hydrochloride is a powder at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Cancer Treatment Research
4-Azaspiro[2.5]octane-7-carboxamide hydrochloride is involved in the discovery and development of cancer treatments. A notable study describes the synthesis of a novel class of inhibitors targeting the human epidermal growth factor receptor-2 (HER-2) sheddase. These compounds, including variants of 4-Azaspiro[2.5]octane-7-carboxamide hydrochloride, have demonstrated potential in reducing tumor size and enhancing the effectiveness of cancer therapies, such as the monoclonal antibody trastuzumab, in HER-2 overexpressing cancer models (Yao et al., 2007).
Drug Discovery and Synthesis
This compound has also been explored in the field of drug discovery and synthesis. Research focusing on the diversity-oriented synthesis of azaspirocycles, which includes 4-Azaspiro[2.5]octane derivatives, highlights the development of novel building blocks for chemistry-driven drug discovery. These building blocks are converted into functionalized pyrrolidines, piperidines, and azepines, serving as scaffolds in drug development (Wipf et al., 2004).
Peptide Synthesis
Another interesting application is in the field of peptide synthesis. Studies have shown the synthesis of compounds like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate using 4-Azaspiro[2.5]octane derivatives. These compounds act as novel dipeptide synthons, contributing to the advancement in peptide synthesis technologies (Suter et al., 2000).
Antitubercular Lead Development
In recent studies, derivatives of 4-Azaspiro[2.5]octane have been used in the development of antitubercular leads. This involves exploring the molecular periphery of the 2,6-diazaspiro[3.4]octane core to identify potent compounds against Mycobacterium tuberculosis (Lukin et al., 2023).
Corrosion Inhibition
Moreover, spirocyclopropane derivatives, including those related to 4-Azaspiro[2.5]octane, have been investigated for their potential as corrosion inhibitors. Studies indicate that these compounds can be effective in protecting metals like steel in corrosive environments, demonstrating a significant application in materials chemistry (Chafiq et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-azaspiro[2.5]octane-7-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c9-7(11)6-1-4-10-8(5-6)2-3-8;/h6,10H,1-5H2,(H2,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQKMADEVFJRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CC2)CC1C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-fluorophenyl)oxalamide](/img/structure/B2954345.png)
![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2954347.png)

![N-[(1-Aminocyclohexyl)methyl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2954349.png)

![N-([2,3'-bipyridin]-5-ylmethyl)butyramide](/img/structure/B2954355.png)
![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2954359.png)

![2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B2954361.png)


![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2954365.png)